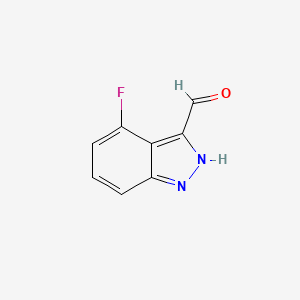

4-氟-1H-吲唑-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Infrared Spectrum and Structural Properties

The study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provides insights into the optimized molecular structure and vibrational frequencies of the compound. The research utilized both experimental and theoretical approaches, including Hartree-Fock (HF) and Density Functional Theory (DFT) calculations, to achieve these insights. The B3LYP/6-311++G(d,p) level of theory was used, and the results were in agreement with experimental infrared bands. The stability of the molecule was attributed to hyper-conjugative interactions and charge delocalization, as analyzed through natural bonding orbital analysis. The frontier molecular orbital analysis indicated charge transfer within the molecule, and the molecular electrostatic potential map revealed potential sites for electrophilic and nucleophilic attacks. The compound's first hyperpolarizability suggests a role in nonlinear optics, and molecular docking studies imply potential phosphodiesterase inhibitory activity, with the fluorine atom and carbonyl group playing crucial roles in binding .

Synthesis of Fluorinated Indazole Derivatives

The synthesis of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate was achieved through nucleophilic substitution, where the indazole N-H hydrogen atom of methyl 1H-indazole-3-carboxylate was substituted with 1-(bromomethyl)-4-fluorobenzene. The crystal structure of the synthesized compound exhibited hydrogen-bond-like interactions, which could influence its physical properties and potential applications .

Fluorogenic Aldehyde for Monitoring Aldol Reactions

A novel fluorogenic aldehyde with a 1,2,3-triazole moiety was developed to monitor the progress of aldol reactions via fluorescence changes. The aldehyde's fluorescence was quenched by the 4-formylphenyl group, but the aldol reaction product showed significantly higher fluorescence. This property was utilized to screen aldol catalysts and evaluate reaction conditions, demonstrating the compound's utility in real-time reaction monitoring .

Molecular Rearrangements in Triazoles

Research on the molecular rearrangements of 4-iminomethyl-1,2,3-triazoles revealed that structural isomers are interconvertible under certain conditions. The equilibrium between the isomers was influenced by the electronic properties of substituents, with different preferences observed for various R-groups. The study also explored the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde, providing a pathway for the creation of new derivatives. The rearrangement mechanisms were supported by spectroscopic characterization .

Antimicrobial Activity of Fluorinated Indazoles

A series of new 3-(4-fluorophenyl)-benzo[g]indazoles derivatives were synthesized through high-yielding routes, starting from the reaction of α-tetralone with 4-fluorobenzaldehyde. The antimicrobial activity of these compounds was evaluated, and several derivatives demonstrated inhibitory effects against a range of microbes. This suggests potential applications of these compounds in developing new antimicrobial agents .

科学研究应用

合成方法和中间体

4-氟-1H-吲唑-3-甲醛在各种化学合成过程中作为关键中间体。例如,它已通过在酸性条件下进行吲哚开环,然后进行重氮化和环化来合成,突出了其在低成本和工业可扩展生产中的用途 (龚萍,2012)。另一种方法涉及三氟甲磺酸促进的 1-苯基-3-(芘-1-基)-1H-吡唑-4-甲醛环化,以生成具有潜在荧光传感应用的化合物,因为它们在溶液中具有明亮的荧光,而在固态中具有弱荧光 (Anna Wrona-Piotrowicz 等人,2022)。

分子和晶体结构分析

1H-吲唑-3-甲醛的结构和光谱分析揭示了它通过 N—H⋅⋅⋅O 氢键形成一维链的重要作用,并通过 π•••π 相互作用稳定。对分子相互作用的详细研究支持了其在晶体工程和材料科学中的相关性 (B. Morzyk-Ociepa 等人,2021)。

抗菌活性

涉及 4-氟-1H-吲唑-3-甲醛的合成类似物因其抗菌特性而受到探索。例如,使用源自 3,4-二氟硝基苯的 3-氟-4-(吗啉-4-基)苯胺合成的利奈唑胺样分子显示出有希望的抗结核活性,证明了该化合物作为药物发现中支架的潜力 (Serap Başoğlu 等人,2012)。

荧光探针和传感应用

含有 4-氟-1H-吲唑-3-甲醛结构的荧光染料的研究显示了它们在传感应用中的潜力。这些化合物表现出聚集诱导发射增强和分子内电荷转移特性,可用于检测生物系统中的同型半胱氨酸,表明它们在生物医学研究和诊断中的重要性 (楚义成等人,2019)。

安全和危害

未来方向

The future directions of “4-Fluoro-1H-indazole-3-carbaldehyde” research could involve further exploitation in the assembly of pharmaceutically interesting scaffolds . The compound’s role in inherently sustainable multicomponent reactions is highlighted, and it is suggested that these reactions could be further explored .

作用机制

Target of Action

4-Fluoro-1H-indazole-3-carbaldehyde, like other indazole derivatives, is known to have a wide variety of medicinal applications . Indazole derivatives are essential and efficient chemical precursors for generating biologically active structures . They are often used in the synthesis of active molecules, particularly kinase inhibitors .

Mode of Action

For instance, they can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases

Biochemical Pathways

Indazole derivatives, including 4-Fluoro-1H-indazole-3-carbaldehyde, are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product

Pharmacokinetics

It is known that the synthesis of indazole derivatives generally produces good to excellent yields, with minimal formation of byproducts . This suggests that these compounds may have favorable bioavailability, but further studies are needed to confirm this.

Result of Action

Indazole derivatives are known to have various biologically vital properties and are used in the treatment of various conditions, including hypertension, cancer, depression, inflammation, and bacterial infections .

Action Environment

The action, efficacy, and stability of 4-Fluoro-1H-indazole-3-carbaldehyde can be influenced by various environmental factors. For instance, the synthesis of indazole derivatives can be carried out under catalyst- and solvent-free conditions . .

属性

IUPAC Name |

4-fluoro-2H-indazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-4H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNGRCIRSHCFLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625978 |

Source

|

| Record name | 4-Fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1H-indazole-3-carbaldehyde | |

CAS RN |

518987-93-4 |

Source

|

| Record name | 4-Fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)